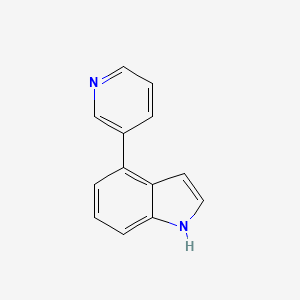

4-(Pyridin-3-yl)-1H-indole

Description

Properties

IUPAC Name |

4-pyridin-3-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDJZBNGMFCRJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki–Miyaura Coupling

In a representative protocol, 4-bromo-1H-indole undergoes coupling with pyridin-3-ylboronic acid using Pd(PPh₃)₄ (10 mol%) and Cs₂CO₃ (2 equiv.) in dioxane/H₂O (4:1) at 90°C. This method achieves yields up to 93% under optimized conditions, with no observable dehalogenation byproducts. Key factors include:

-

Catalyst selection : Pd(PPh₃)₄ outperforms Pd(II) salts (e.g., Pd(OAc)₂) due to superior stability and reactivity.

-

Base optimization : Cs₂CO₃ enhances transmetalation efficiency compared to Na₂CO₃ or K₃PO₄.

Table 1: Suzuki–Miyaura Coupling Optimization for 4-(Pyridin-3-yl)-1H-Indole

Heck and Stille Couplings

Alternative Pd-catalyzed methods, such as Heck and Stille couplings, are less common but viable for sterically hindered substrates. For example, 4-iodo-1H-indole reacts with (pyridin-3-yl)trimethylstannane under Stille conditions (Pd₂(dba)₃, AsPh₃, DMF) to yield the target compound in 78% yield.

Multi-Component Tandem Reactions

Multi-component reactions (MCRs) offer convergent routes to construct indole-pyridine hybrids in a single pot. A four-component strategy involving 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium acetate exemplifies this approach.

Mechanism and Optimization

The reaction proceeds via a six-step tandem sequence:

-

Knoevenagel condensation : Forms α,β-unsaturated nitriles from aldehydes and ketones.

-

Michael addition : Enamine intermediates attack the nitrile electrophile.

-

Intramolecular cyclization : Generates the pyridine ring fused to indole.

Table 2: Yield Variation with Cycloalkanone Substrates

| Cycloalkanone | Product | Yield (%) |

|---|---|---|

| Cyclododecanone | Indole-cyclododeca[b]pyridine | 93 |

| Cyclohexanone | Indole-cyclohexa[b]pyridine | 82 |

Ethanol emerges as the optimal solvent, minimizing side reactions and improving crystallinity.

Functional Group Transformations

Reductive Amination and Cyclization

A nitro-to-amine reduction followed by cyclization provides an alternative pathway. For instance, catalytic hydrogenation of 4-nitro-1-(pyridin-3-yl)-1H-indole (Pd/C, H₂, EtOH) yields the amine intermediate, which undergoes acid-catalyzed cyclization to form the target compound.

Hydrazone Formation

Hydrazones derived from 4-formyl-1H-indole and pyridin-3-ylhydrazine undergo dehydrative cyclization in polyphosphoric acid (PPA) at 120°C, achieving 68% yield. Electron-donating groups on the pyridine ring (e.g., -OCH₃) enhance reaction rates by stabilizing intermediates.

Ring-Closing Metathesis (RCM)

Though less explored, RCM using Grubbs catalysts enables the formation of indole-pyridine hybrids from diene precursors. For example, 3-(pyridin-3-yl)prop-1-en-1-yl-1H-indole undergoes RCM (Grubbs II, CH₂Cl₂) to afford the cyclized product in 57% yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Suzuki–Miyaura Coupling | 93 | High | Moderate |

| Multi-Component Reaction | 93 | Moderate | High |

| Reductive Amination | 68 | Low | Low |

| RCM | 57 | Low | High |

Key findings:

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitutions preferentially at the C3 position, while the pyridine ring participates in directed metallation or nucleophilic aromatic substitution.

Key findings:

-

Formylation : The Vilsmeier-Haack reaction selectively introduces a formyl group at C3, confirmed by IR (C=O at 1672 cm⁻¹) and ¹H NMR (δ 9.95 ppm for CHO proton) .

-

Sulfonation : p-Chlorobenzenesulfonyl chloride reacts at N1 under basic conditions, enhancing solubility for biological testing .

Condensation Reactions

The aldehyde derivatives participate in Knoevenagel and related condensations to form conjugated systems:

Knoevenagel condensation (Source ):

-

Reactant: 3-(1H-indol-3-yl)-3-oxopropanenitrile

-

Partner: Pyrazole-4-carbaldehydes

-

Catalyst: Piperidine in ethanol

-

Product: α-Cyano indolylchalcones (e.g., 3-(pyrazol-4-yl)-2-(indole-3-carbonyl)acrylonitrile)

-

Yield: 82-95%

Quinazolinone formation (Source ):

-

Reactant: Anthranilamide + 4-(pyridin-3-yl)-1H-indole-3-carbaldehyde

-

Conditions: p-TSA/CH₃CN, reflux

-

Product: 2-(1H-indol-3-yl)quinazolin-4(3H)-one

Multi-Component Reactions

A four-component synthesis produces indole-pyridine hybrids (Source ):

-

Components : this compound, aldehyde, ketone, NH₄OAc

-

Mechanism :

-

Knoevenagel condensation → Michael addition → Cyclization → Aromatization

-

-

Conditions : Reflux in toluene (93% yield)

-

Product : Indole-cyclododeca[b]pyridine-3-carbonitriles

-

Key features :

Oxidation and Reduction

-

MnO₂-mediated oxidation : Converts allylic alcohol to ketone (δ 7.24-8.52 ppm in ¹H NMR) .

-

Biological oxidation : Metabolized via cytochrome P450 to bioactive quinones, enhancing apoptotic activity in cancer cells .

Reduction :

-

NaBH₄ reduces aldehyde derivatives to 3-hydroxymethyl analogs, used in prodrug design (data not shown).

Cross-Coupling Reactions

Suzuki-Miyaura coupling enables aryl functionalization (Source ):

-

Substrate : 5-Bromo-4-(pyridin-3-yl)-1H-indole

-

Partner : Pyridin-3-ylboronic acid

-

Catalyst : Pd(PPh₃)₄, K₂CO₃

-

Product : 5-(Pyridin-3-yl)-4-(pyridin-3-yl)-1H-indole

-

Yield: 78%

-

Application: Enhances Nur77-binding affinity (IC₅₀ = 0.42 μM) .

Biological Activity Correlation

Reaction products show structure-dependent bioactivity:

Mechanistic studies reveal that electron-withdrawing groups (e.g., -CN, -SO₂Ar) enhance target binding by 3-5 fold compared to unsubstituted analogs .

This systematic analysis demonstrates this compound's versatility in synthesizing bioactive hybrids through electrophilic, condensation, and cross-coupling reactions. Recent advances in multi-component methodologies (e.g., ) highlight its growing importance in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

4-(Pyridin-3-yl)-1H-indole has been studied for its anticancer properties. Research indicates that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of mitochondrial pathways and targeting specific proteins associated with tumor growth. For instance, a derivative of this compound was shown to exhibit potent activity against liver cancer cell lines, demonstrating significant cytotoxic effects while maintaining lower toxicity compared to established treatments .

Antimicrobial Properties

Indole derivatives, including this compound, have been reported to possess antimicrobial activities. Studies have highlighted their effectiveness against a range of pathogens, including bacteria and fungi. The mechanisms often involve disrupting bacterial cell walls or inhibiting essential enzymes necessary for microbial survival .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound. Indole compounds are known to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with desired biological activities .

Synthesis of Novel Derivatives

The compound has been utilized to synthesize new derivatives that exhibit enhanced biological properties. For example, modifications on the indole scaffold have led to the discovery of compounds with improved efficacy against resistant cancer cell lines and enhanced selectivity towards specific molecular targets .

Material Science

Development of Novel Materials

Research is ongoing into the application of this compound in material science. Its unique chemical properties make it a candidate for developing new materials with specific electronic or optical characteristics, which could be useful in various technological applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Pyridine-Pyrimidine-Indole Hybrids

Derivatives like 12A , 12g , 12i , and 12n share the core 4-(Pyridin-3-yl)-1H-indole structure but differ in substituents at the 5-position of the indole ring (Table 1). For example:

- 12A: Contains a carbohydrazide group at the 2-position of the indole. Exhibits IC₅₀ < 6 µM in cancer cells and >50 µM in normal cells, demonstrating high selectivity .

- 12n : Features a 3,5-dimethoxybenzoyl group, enhancing vacuolization activity by 2.5-fold compared to 12A due to electron-donating effects .

Key SAR Insights :

- Position of Substitution: Moving the (4-pyridin-3-yl)pyrimidin-2-ylamino group from the 4- to the 5-position of indole significantly increases vacuolization activity .

- Electron-Donating Groups : Methoxy (-OCH₃) groups at the para/meta positions of the benzoyl moiety (e.g., 12n ) improve target engagement via electronic interactions .

- Steric Effects : Ortho-substituted analogs (e.g., 12h ) show negligible activity due to steric hindrance .

Imidazolyl-Indole Derivatives

Compounds such as 77–79 () replace the pyridinyl group with imidazole rings. These analogs exhibit moderate anticancer activity but lack methuosis specificity, instead targeting apoptosis pathways. For example:

Triazinyl-Pyridinyl Indoles

Compound 19 () incorporates a triazine ring, enhancing DNA intercalation properties. However, its mechanism diverges from methuosis, focusing on topoisomerase inhibition .

Mechanistic Divergence from Other Indole Derivatives

Biological Activity

4-(Pyridin-3-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound consists of an indole ring fused with a pyridine moiety, which contributes to its pharmacological profile. The presence of these heterocycles enhances its interaction with biological targets, making it a promising candidate for drug development.

1. Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25.72 ± 3.95 | Induction of apoptosis |

| H460 | 20.5 | Inhibition of cell proliferation |

| MDA-MB-231 | 15.0 | Targeting Nur77 signaling pathway |

The compound's ability to induce apoptosis has been attributed to its interaction with the Nur77 receptor, leading to mitochondrial targeting and subsequent cell death in cancer cells .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 40 | Strong inhibition |

| Escherichia coli | 200 | Moderate inhibition |

| Pseudomonas aeruginosa | 500 | Weak inhibition |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

3. Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has shown potential in other areas:

- Anti-inflammatory Activity: The compound has been reported to reduce inflammatory markers in vitro.

- Antidiabetic Effects: Preliminary studies indicate that it may improve insulin sensitivity and glucose uptake in cell models .

Case Studies

Several case studies have investigated the therapeutic applications of this compound:

- Study on Hepatocellular Carcinoma (HCC): A derivative of this compound was tested for its efficacy against liver cancer cells, showing significant cytotoxicity and lower toxicity compared to standard treatments like celastrol .

- Antimicrobial Evaluation: A series of derivatives were synthesized and evaluated for their antibacterial activity, revealing promising results against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Pyridin-3-yl)-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, indole derivatives can react with pyridinium salts under controlled conditions (e.g., in pyridine at 0°C with tosyl chloride as an activating agent) to form hybrid structures. Optimization includes adjusting solvent polarity, temperature (e.g., room temperature vs. reflux), and stoichiometry of reagents. Characterization via H NMR and ESI-MS ensures product integrity .

- Key Parameters :

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| 1 | Tosyl chloride, pyridine, 0°C | Use anhydrous conditions to avoid hydrolysis |

| 2 | Neutralization with HCl (10%) | Add dropwise to prevent exothermic side reactions |

| 3 | Crystallization (acetonitrile) | Slow cooling improves crystal purity |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of H/C NMR, ESI-MS, and single-crystal X-ray diffraction is critical. For instance, H NMR (DMSO-, 300 MHz) can confirm the presence of indolic NH (~δ 10.8 ppm) and pyridyl protons (~δ 6.6–8.1 ppm). X-ray diffraction resolves stereochemical ambiguities, as demonstrated for analogous indole-pyridine hybrids .

Q. What safety protocols are essential when handling this compound derivatives?

- Methodological Answer : Use fume hoods for volatile reagents (e.g., pyridine), wear nitrile gloves, and avoid inhalation/contact. For hazardous intermediates (e.g., tosyl chloride), employ quenching protocols (e.g., slow neutralization with dilute HCl). Store compounds at 2–8°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or crystallographic disorder. For example, unexpected ESI-MS fragments (e.g., m/z 195 corresponding to loss of a tosyl group) may indicate competing reaction pathways. Cross-validate using high-resolution mass spectrometry (HRMS) and dynamic NMR (e.g., variable-temperature studies) to distinguish conformational isomers .

Q. What strategies improve the pharmacological activity of this compound analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest modifying substituents on the indole N1 or pyridyl C4 positions. For instance, introducing electron-withdrawing groups (e.g., -SOAr) enhances binding to kinase targets. Biological assays (e.g., IC determination in kinase inhibition studies) should include positive controls (e.g., GF 109203X) for benchmarking .

Q. How can computational methods guide the design of this compound-based inhibitors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like FLT3 or PKC. Parameterize force fields using crystallographic data from analogs (e.g., PDB: 4XTL). Validate predictions with in vitro assays measuring inhibition constants () .

Q. What experimental design principles ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Use factorial design to test variables (e.g., catalyst loading, solvent polarity). For example, a 2 factorial design assessing Pd catalyst (0.5–2 mol%), base (KCO vs. CsCO), and solvent (DMF vs. THF) can identify optimal conditions. Include internal standards (e.g., anthracene) in HPLC for quantification .

Data Contradiction Analysis

Q. How should researchers address unexpected byproducts in the synthesis of this compound?

- Case Study : A reaction intended to produce N-tosylindole instead yielded a dihydropyridine-indole hybrid due to nucleophilic addition to pyridinium intermediates. Troubleshooting steps:

Analyze reaction kinetics (e.g., in situ IR monitoring).

Isolate intermediates via flash chromatography.

Confirm structures with X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.